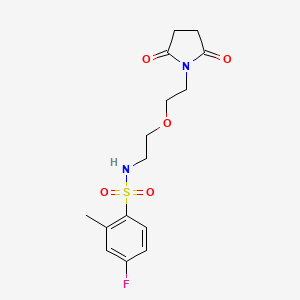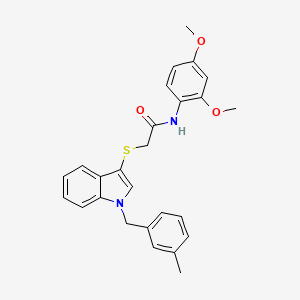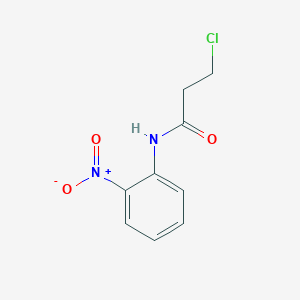![molecular formula C14H22N6O3 B2412805 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 65919-57-5](/img/structure/B2412805.png)
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione, commonly known as HEPES, is a zwitterionic buffer that is widely used in biochemical and biological research. It was first synthesized in the 1960s, and since then, it has become one of the most commonly used buffers in cell culture, molecular biology, and biochemistry.
Aplicaciones Científicas De Investigación
Antihistaminic Activity
Research conducted by Pascal et al. (1985) synthesized derivatives related to theophylline and theobromine, evaluating them for antihistaminic activity. Certain derivatives showed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential as antihistaminic agents (Pascal et al., 1985).
Molecular Structure Analysis
Karczmarzyk et al. (1995) conducted a study on the molecular structure of a closely related compound, revealing typical geometrical features of the purine system and its derivatives. This research contributes to the understanding of the compound's structural properties and potential interactions (Karczmarzyk et al., 1995).
Cardiovascular Activity
Chłoń-Rzepa et al. (2004) explored the cardiovascular activity of 8-alkylamino derivatives, including prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in treating cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Psychotropic Potential
Further research by Chłoń-Rzepa et al. (2013) identified derivatives with affinities for serotonin receptors, indicating psychotropic activities such as antidepressant and anxiolytic effects. This highlights the compound's potential in psychiatric medication development (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Effects
Ueda et al. (1987) synthesized novel heterocycles, evaluating them for antitumor activity and vascular relaxing effects. This suggests a potential role in cancer treatment and vascular health management (Ueda et al., 1987).
Antibacterial Activity
Bara et al. (2020) investigated secondary metabolites from a symbiotic fungus, identifying compounds with antibacterial activity. This research provides insights into the compound's potential application in treating bacterial infections (Bara et al., 2020).
Propiedades
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-17-12-11(13(22)18(2)14(17)23)15-10(16-12)9-20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBVWGAMBIFCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-ethoxybenzamide](/img/structure/B2412722.png)
![MEthyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2412724.png)
![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2412727.png)
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
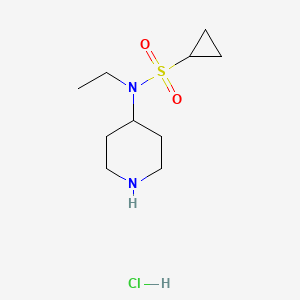
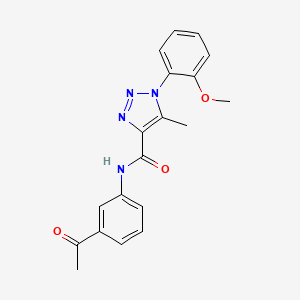
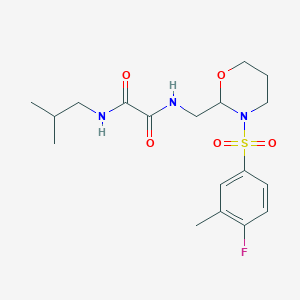
![(1S,2S,5R,6S)-2-amino-6-ethoxycarbonylbicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2412734.png)
![2-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-ylsulfanyl)-benzoic acid](/img/structure/B2412736.png)
![5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2412737.png)
![5-(3-Methoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2412738.png)
